1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one
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Overview
Description
1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound has significant antimicrobial properties .
Mode of Action
The mode of action of 2-Cinnamoyl-3-methylquinoxaline involves inhibiting the synthesis of bacterial DNA . It selectively inhibits the growth and reproduction of pathogenic microorganisms in the digestive tract, without affecting beneficial bacteria such as E. coli and other Gram-positive bacteria . This selective inhibition makes it effective in controlling diseases like piglet diarrhea and avian Pasteurella disease .
Biochemical Pathways
Given its mode of action, it can be inferred that it interferes with the dna synthesis pathway of pathogenic bacteria, thereby inhibiting their growth and reproduction .
Pharmacokinetics
The pharmacokinetics of 2-Cinnamoyl-3-methylquinoxaline reveal that it is rapidly absorbed and eliminated in the body . It is primarily excreted in its original form, resulting in very little residue in the body . This rapid absorption and elimination contribute to its bioavailability.
Result of Action
The result of the action of 2-Cinnamoyl-3-methylquinoxaline is the effective control of diseases like piglet diarrhea and avian Pasteurella disease . By selectively inhibiting the growth and reproduction of pathogenic bacteria in the digestive tract, it helps maintain the balance of intestinal flora, thereby promoting the health and growth of animals .
Action Environment
The action of 2-Cinnamoyl-3-methylquinoxaline can be influenced by environmental factors. For instance, its storage temperature should be between 2-8°C . It is also sensitive to light and can undergo photochemical reactions . Therefore, it should be stored in a sealed, dry environment, away from light .
Biochemical Analysis
Biochemical Properties
It is known that this compound has several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Properties
IUPAC Name |
(E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVOSGDEVWDFA-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508939 |
Source
|
Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80109-63-3 |
Source
|
Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one as described in the research?
A: The research paper focuses on a new synthetic route for quinocetone and its deoxy derivatives, including this compound. [] This specific compound is not the central focus of the study. The significance lies in developing an efficient and high-yielding method to obtain these compounds, which could be valuable for further research into their potential biological activities and applications.
Q2: How was this compound characterized in the study?
A: The researchers confirmed the structure and purity of the synthesized this compound using a combination of analytical techniques: []
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